Agerafenib (also known as CEP-32496 and RXDX-105) is a potent, orally active small-molecule inhibitor discovered as part of a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [1]. It is a selective multi-kinase inhibitor with its most potent activity against the BRAF(V600E) mutant kinase, an important oncogenic driver [2] [3]. The drug candidate advanced to clinical trials (NCT01877811) for patients with advanced solid tumors [4].
This compound is a potent ATP-competitive kinase inhibitor. Its primary mechanism is the inhibition of the BRAF(V600E) mutant kinase, which leads to the disruption of the downstream MAPK signaling pathway [4] [2].
The diagram below illustrates the signaling pathway targeted by this compound.
Figure 1: The MAPK signaling pathway driven by oncogenic BRAF(V600E). This compound potently inhibits the mutant BRAF kinase, blocking downstream signaling and cancer cell proliferation [4] [2] [3].
While this compound's dominant activity is against BRAF(V600E), it is a multi-kinase inhibitor. The table below summarizes its binding affinity (Kd) for a panel of kinase targets.
Table 1: Kinase Inhibition Profile of this compound (Selected Targets) [3]
| Kinase Target | Kd (nM) |
|---|---|
| BRAF(V600E) | 14 |
| c-Kit | 2 |
| Ret | 2 |
| LCK | 2 |
| Abl-1 | 3 |
| VEGFR-2 | 8 |
| CSF-1R | 9 |
| BRAF (WT) | 36 |
| CRAF | 39 |
| EGFR | 22 |
| c-Met | 513 |
This multi-kinase activity contributes to its selective cytotoxicity; it is significantly more effective at inhibiting proliferation and inducing cell death in cancer cells harboring the BRAF(V600E) mutation compared to wild-type BRAF cells [2].
The following detailed methodologies are based on foundational preclinical studies for this compound.
Table 2: Summary of Key Preclinical and Clinical Data [1] [4] [2]
| Parameter | Data |
|---|---|
| CAS Registry No. | 1188910-76-0 |
| Molecular Formula | C24H22F3N5O5 |
| Molecular Weight | 517.16 g/mol |
| Recommended In Vivo Doses | 30 - 100 mg/kg (oral, BID in mice) |
| Clinical Trial Phase | Phase 1/1b (NCT01877811) |
| Clinical Dose (Reported) | Tolerated up to 350 mg/d |
| Primary Mechanism | Potent and selective inhibition of BRAF(V600E) kinase |
| Key Preclinical Outcome | Tumor stasis and regression in xenograft models |
This compound (CEP-32496) represents a rationally designed, orally available BRAF(V600E) inhibitor with a strong preclinical efficacy and a favorable side effect profile in animal models. Its development highlights a comprehensive approach from in vitro kinase screening and mechanistic cellular assays to in vivo xenograft models and advanced imaging techniques for PK/PD analysis.
Agerafenib, also known as RXDX-105 and CEP-32496, is a synthetic organic compound with the following key identifiers [1] [2] [3]:
| Property | Description |
|---|---|
| IUPAC Name | 1-{3-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea [1] |
| Chemical Formula | C₂₄H₂₂F₃N₅O₅ [1] |
| Molecular Weight | 517.465 g/mol [1] |
| CAS Number | 1188910-76-0 [1] [4] [3] |
| Related Drugs | Vemurafenib, Dabrafenib, Encorafenib [5] |
Its molecular structure consists of a quinazoline core and a diaryl urea moiety, contributing to its ability to inhibit multiple kinases [2].
This compound was discovered through a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [2]. The compound was initially designated as CEP-32496 and was later renamed RXDX-105 in 2015 [2]. It remains an investigational drug and has been evaluated in clinical trials, including NCT03052569 for cancers with RET alterations and studies involving solid tumors and non-small cell lung cancer [1].
This compound functions as a potent, orally bioavailable pan-RAF inhibitor, meaning it targets multiple members of the RAF kinase family (ARAF, BRAF, and CRAF) [6] [7]. It is particularly effective against the oncogenic BRAF V600E mutant [4] [3]. By inhibiting RAF kinases, this compound blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a key driver of cell proliferation and survival in many cancers [6] [5] [7].
The following diagram illustrates how this compound inhibits the MAPK signaling pathway:
This compound inhibits RAF kinases, blocking downstream MAPK signaling and cancer cell proliferation.
Beyond RAF kinases, this compound demonstrates a broad multi-kinase inhibition profile, which may contribute to its efficacy [1] [4]. The table below summarizes its reported affinity (Kd) for various kinase targets:
| Kinase Target | Reported Kd (nM) | Kinase Target | Reported Kd (nM) |
|---|---|---|---|
| RET | 2 nM [4] | B-Raf (V600E) | 14 nM [4] |
| PDGFRβ | 2 nM [4] | EPHA2 | 14 nM [4] |
| c-Kit | 2 nM [4] | B-Raf (wild-type) | 36 nM [4] |
| Lck | 2 nM [4] | Raf | 39 nM [4] |
| Abl-1 | 3 nM [4] | c-Met | 513 nM [4] |
| VEGFR2 | 8 nM [4] | JAK2 | 4700 nM [4] |
| CSF1R | 9 nM [4] | MEK1 | 7100 nM [4] |
| EGFR | 22 nM [4] | MEK2 | 8300 nM [4] |
Preclinical studies demonstrate this compound's antitumor activity across various models.
Based on preclinical evidence, this compound has been investigated for several cancer types:
This compound represents a rationally designed, multi-targeted therapeutic strategy for cancers driven by dysregulated MAPK signaling and other oncogenic kinases. Its progression into clinical evaluation highlights the translational potential of targeting RAF and other kinases with a single agent.
This compound (also known as CEP-32496 and RXDX-105) is an orally bioavailable small molecule and a selective multi-kinase inhibitor discovered for its antitumor activity [1] [2] [3]. It is characterized as a strong inhibitor of the mutated form of the BRAF gene, particularly the BRAF V600E mutation, which is found in a significant number of malignant tumors [2].
The table below summarizes its core chemical and pharmacological properties:
| Property | Description |
|---|---|
| Chemical Formula | C24H22F3N5O5 [1] [2] |
| Molecular Weight | 517.5 g/mol [1] [2] |
| Mechanism of Action | Inhibits mutated BRAF kinase (V600E); also described as a multi-kinase inhibitor [2] [3]. |
| Target | BRAF V600E, RET [1] |
| Modality | Small Molecule [1] |
| Key Feature | Strong cytotoxicity to cells harboring the BRAF mutation [2]. |
Recent data presented in 2025 focuses on Plixorafenib (FORE8394), a drug designed to overcome limitations of earlier BRAF inhibitors [4]. Its described "dimer-breaking" properties provide a useful perspective on the evolution of this drug class.
To understand where this compound likely fits, it is helpful to know the classification of BRAF inhibitors based on their binding mode to the kinase domain [5].
While the exact classification of this compound is not specified in the search results, Plixorafenib's "dimer-breaking" property suggests it may function as a Type II inhibitor, which stabilizes an inactive DFG-OUT conformation and helps suppress paradoxical MAPK activation [5].
The available information on this compound is foundational. Its development appears to have progressed into what is now known as Plixorafenib, which features a more clearly defined and potentially superior "dimer-breaking" mechanism of action.
For your research, focusing on Plixorafenib will yield more current and detailed mechanistic data. You can search for its clinical trial identifiers (e.g., NCT02428712 for the Phase 1/2a trial) on registry platforms like ClinicalTrials.gov to access study protocols and published results that include detailed methodologies.
| Target | Kd / IC50 (nM) | Experimental Context | Citation |
|---|---|---|---|
| BRAF(V600E) | 14 nM (Kd) | Binding assay in HEK293 cells | [1] [2] |
| BRAF(WT) | 36 nM (Kd) | Binding assay in HEK293 cells | [1] [3] |
| CRAF | 39 nM (Kd) | Binding assay in HEK293 cells | [1] [3] |
| RET | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |
| c-Kit | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |
| PDGFRβ | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |
| Abl1 | 3 nM (Kd) | Binding assay in HEK293 cells | [1] |
| VEGFR2 | 8 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |
| Cellular pMEK (A375) | 82 nM (IC50) | Inhibition in human melanoma cells | [1] |
| Cell Proliferation (A375) | 78 nM (IC50) | Cytotoxicity in BRAF V600E mutant cells | [1] [2] |
This compound acts as a pan-RAF inhibitor, binding to and inhibiting key members of the RAF kinase family (ARAF, BRAF, and CRAF) [5]. By blocking RAF kinases, it prevents the downstream phosphorylation and activation of MEK and ERK in the MAPK pathway, a critical signaling cascade that regulates cell growth, differentiation, and survival [6] [7].
Dysregulation of this pathway, often through RAF mutations, is a key driver in many cancers [8] [9]. The following diagram illustrates this core mechanism:
This compound inhibits RAF kinases, blocking the MAPK signaling pathway and its pro-tumor effects.
The data supporting this compound's profile come from standard preclinical assays. Here are the methodologies for key experiments cited in the search results.
Preclinical data highlight this compound's promise, particularly in targeting MAPK pathway dysregulation.
The search results indicate this compound had reached Phase 1/2 clinical trials [1], but no recent results or status updates were available in the provided sources. Further clinical development information would require searching dedicated clinical trial registries.
Agerafenib (also known as CEP-32496 or RXDX-105) exerts its effect by targeting the core components of the RAF-MEK-ERK cascade, which is frequently dysregulated in cancers [1] [2].
The diagram below illustrates how this compound inhibits this signaling pathway.
This compound inhibits RAF kinases, blocking downstream ERK/MAPK signaling.
The following tables summarize key quantitative findings from the 2019 study, which investigated this compound's effects in neuroblastoma models [1] [2].
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Assay Type | Effect of this compound | Key Findings |
|---|---|---|
| Cell Proliferation | Potent inhibition | Inhibited proliferation across a panel of MYCN-amplified and MYCN-non-amplified cell lines. |
| Colony Formation | Significant reduction | Impaired colony formation ability of neuroblastoma cells. |
| Apoptosis | Induced cell death | Showed a synergistic pro-apoptotic effect when combined with chemotherapy (doxorubicin). |
| Pathway Inhibition | Suppressed ERK phosphorylation | Effectively inhibited ERK MAPK activation (phosphorylation) in a dose-dependent manner. |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model Aspect | Effect of this compound | Key Findings |
|---|---|---|
| Tumor Growth | Potently suppressed | Significantly reduced tumor growth in xenograft mouse models. |
| Animal Survival | Prolonged survival | Treated mice showed an extended survival period compared to controls. |
| Toxicity Profile | Favorable | The inhibitor was well-tolerated in the animal models. |
The 2019 study used the following key methodologies to generate the data above [1].
Agerafenib is an orally administered, potent small-molecule pan-RAF inhibitor. Its primary identified mechanism is the inhibition of key components of the RAF family kinases (BRAF V600E, wild-type BRAF, and CRAF), which are core elements of the MAPK signaling pathway [1] [2]. This inhibition abrogates the activation of the downstream ERK MAPK pathway, a key driver in many cancers [3] [4].
The table below summarizes its primary and secondary kinase targets based on binding affinity (Kd) data [2]:
| Target Kinase | Binding Affinity (Kd) | Notes |
|---|---|---|
| BRAF (V600E) | 14 nM | Primary target, high potency |
| BRAF (WT) | 36 nM | Primary target, high potency |
| CRAF | 39 nM | Primary target, high potency |
| LCK, c-Kit, RET, PDGFRβ, Abl1 | 2-3 nM | Off-target activity; high affinity but not primary for NB |
| VEGFR2 | 8 nM | Off-target activity |
The following diagram illustrates this compound's role in inhibiting the MAPK signaling cascade, which is frequently hyperactivated in relapsed neuroblastoma [1] [3].
This compound inhibits RAF kinases to block MAPK pathway signaling and cellular proliferation.
The rationale for testing this compound in neuroblastoma (NB) is strongly supported by clinical data. An analysis of 498 NB patient samples revealed that high expression of RAF family kinases (ARAF, BRAF, CRAF) is correlated with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival [1] [4].
In vitro studies demonstrated this compound's potent anti-tumor activity, as summarized below:
| Assay Type | Cell Lines / Models | Key Findings / Outcome |
|---|---|---|
| Cell Proliferation | Panel of NB cell lines (e.g., NGP, IMR-32, SK-N-BE(2), SH-SY5Y) | Effectively inhibited cell proliferation [1]. |
| Colony Formation | Panel of NB cell lines | Significantly reduced colony formation ability [1] [4]. |
| Synergistic Apoptosis | NB cells combined with doxorubicin | Showed a synergistic pro-apoptotic effect when combined with chemotherapy [1] [3]. |
| MAPK Pathway Inhibition | NB cells | Inhibited phosphorylation of MEK and ERK, confirming on-target pathway suppression [1]. |
This compound has shown promising results in mouse models of neuroblastoma [1] [3] [4].
For researchers seeking to replicate or understand the foundational studies, here is a summary of key methodologies.
1. Cell Culture and Maintenance [1]
2. Cell Viability/Proliferation Assay (CellTiter Blue) [2]
3. In Vivo Mouse Xenograft Model [1] [2]
The collective preclinical data strongly positions this compound as a promising therapeutic candidate for high-risk and relapsed neuroblastoma [1] [3]. Its ability to effectively inhibit the MAPK pathway, which is frequently dysregulated in relapsed cases, provides a solid mechanistic rationale [1]. The evidence supports its evaluation both as a single agent and in combination with traditional chemotherapeutics like doxorubicin [1].
This body of work successfully bridges the gap between target identification (RAF kinases in NB) and targeted therapeutic intervention, underscoring the importance of precision medicine in pediatric oncology [5].
The following table summarizes the key physicochemical and handling data for Agerafenib:
| Parameter | Specification / Value | Details / Conditions |
|---|---|---|
| Solubility in DMSO | 45 mg/mL (86.96 mM) [1] | Sonication is recommended to achieve this concentration [1]. |
| 9 mg/mL (17.39 mM) [2] | This is a lower, also reported value [2]. | |
| Solid Form Stability | -20°C for 3 years [1] [3] | Store desiccated as a powder [1]. |
| Solution Stability (DMSO) | -80°C for 6 months -20°C for 1 month [3] | For prepared stock solutions [3]. It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles [2]. | | Appearance| White to off-white solid powder [3] | - |
This compound is a potent, orally bioavailable multi-kinase inhibitor with significant activity against mutant BRAF (V600E). The table below summarizes its primary kinase targets and cellular activity [1] [4] [5].
| Target / Activity | Value (Kd / IC₅₀ / EC₅₀) | Experimental Context |
|---|---|---|
| BRAF (V600E) | Kd = 14 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |
| Wild-type BRAF | Kd = 36 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |
| c-Raf (CRAF) | Kd = 39 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |
| RET, c-Kit, LCK, PDGFRβ | Kd = 2 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |
| A375 Cell Proliferation | IC₅₀ = 78 nM [4] [2] [5] | Cytotoxicity in BRAF V600E mutant melanoma cell line after 72 hrs [4]. |
| pMEK Inhibition (A375 cells) | IC₅₀ = 82 nM [4] [5] | Inhibition of pathway phosphorylation after 2 hrs [4]. |
Here are standard protocols for studying this compound's activity, as cited in the literature.
This protocol is used to determine the dissociation constant (Kd) for various kinases.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀ or EC₅₀) in cell lines.
This compound primarily exerts its antitumor effects by inhibiting key drivers in the MAPK signaling pathway. The diagram below illustrates this mechanism.
This compound inhibits BRAF mutants and c-Raf, blocking the MAPK pathway and cancer cell proliferation.
This compound (also known as CEP-32496 or RXDX-105) is a novel small molecule pan-RAF inhibitor with high binding affinity for both BRAF (mutant and wild-type) and CRAF kinases. This molecular targeted therapeutic has demonstrated promising anti-tumor activity in preclinical studies, particularly against neuroblastoma and other cancers with dysregulated MAPK signaling pathways. The RAF family kinases (ARAF, BRAF, and CRAF) constitute core components of the MAPK pathway cascade, mediating signals from cell surface receptors to the nucleus and regulating critical cellular processes including cell growth, differentiation, and survival. Evidence from clinical datasets reveals that higher expression of RAF genes correlates with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcomes, positioning this compound as a valuable therapeutic candidate for further investigation. [1]
The primary mechanism of action of this compound involves abrogating the activation of the ERK MAPK pathway in cancer cells. By targeting RAF family kinases, this compound effectively inhibits the phosphorylation cascade that would otherwise lead to uncontrolled cellular proliferation and survival. Preclinical studies have demonstrated that this compound significantly inhibits cell proliferation and colony formation ability in various cancer cell lines, and exhibits synergistic pro-apoptotic effects when combined with conventional chemotherapeutic agents such as doxorubicin. Furthermore, this compound has shown a favorable toxicity profile while potently suppressing tumor growth and prolonging survival in mouse models, highlighting its potential for translational development. [2] [1]
Neuroblastoma Treatment: this compound has demonstrated robust efficacy against neuroblastoma, both as a single agent and in combination with chemotherapy. Neuroblastoma is the most common extracranial solid tumor in early childhood, with high-risk patients exhibiting poor survival rates despite intensive multimodal therapy. The significance of this compound in this context is underscored by findings that approximately 78% of relapsed neuroblastoma samples contain mutations predicted to hyperactivate MAPK signaling, providing a strong mechanistic rationale for RAF inhibition. [1]
MAPK-Driven Cancers: Beyond neuroblastoma, this compound holds promise for various cancers with dysregulated MAPK signaling, including melanoma, papillary thyroid cancer, colorectal cancer, and non-small cell lung cancer. The MAPK pathway is a key driver of oncogenicity in approximately 30% of all cancers, making this compound a potentially broad-spectrum therapeutic agent for precision medicine approaches. [1]
Combination Therapy Development: this compound exhibits synergistic relationships with conventional chemotherapeutic agents, providing opportunities for rational drug combination strategies. This approach is particularly valuable for addressing therapeutic resistance in heterogeneous tumor populations, as combination therapies can simultaneously target multiple signaling pathways and cellular processes. [3] [1]
Table 1: Recommended Cell Lines for this compound Testing
| Cell Line | Cancer Type | Key Characteristics | Culture Medium | Experimental Relevance |
|---|---|---|---|---|
| NGP | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | High sensitivity to this compound |
| IMR-32 | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | RAF inhibitor response studies |
| SK-N-BE(2) | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | Combination therapy models |
| SH-SY5Y | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | Comparison of response profiles |
| SK-N-AS | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | MAPK pathway mutation studies |
| LAN-6 | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | Drug resistance mechanisms |
| MDA-MB-231 | Breast Cancer | Triple-negative | DMEM/F-12 + 10% FBS | Solid tumor application |
| HPAF-II | Pancreatic Cancer | Epithelial | DMEM/F-12 + 10% FBS | CRAF-driven models |
Cell culture guidelines recommend maintaining cells in appropriate media supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 2 mM glutamine, and penicillin/streptomycin (100 U/mL and 100 μg/mL respectively). Cells should be incubated in a humidified atmosphere with 5% CO₂ at 37°C and routinely passaged using 0.25% Trypsin-EDTA when reaching 80-90% confluence. For consistency in experimental results, researchers should utilize cells between passages 5-20 and ensure regular monitoring for mycoplasma contamination. [3] [1]
Table 2: Recommended this compound Concentration Range for Different Assay Types
| Assay Type | Concentration Range | Number of Dilutions | Dilution Factor | Treatment Duration | Key Endpoints |
|---|---|---|---|---|---|
| IC₅₀ Determination | 0.1 nM - 10 μM | 10 | 1:4 | 72 hours | Cell viability, IC₅₀ |
| Combination Studies | 0.5 × IC₅₀ - 4 × IC₅₀ | 7 | 1:2 | 96 hours | Synergy scoring (CDI) |
| Time-Course Analysis | 1 nM - 1 μM | 5 | 1:5 | 24-120 hours | Growth rate inhibition |
| Mechanism Studies | 10 nM - 5 μM | 3-4 | - | 2-24 hours | Pathway inhibition (Western) |
Dose-response curves should be generated by plotting percentage viability against logarithm of compound concentration. Percentage viability is calculated using the formula:
Cell viability (%) = (Absorbance sample / Absorbance vehicle control) × 100 [4]
IC₅₀ values can be determined using nonlinear regression analysis with four-parameter logistic curve fitting according to the equation:
y = A₁ + (A₂ - A₁) / (1 + (x/x₀)^p) [3]
Where A₁ is the maximal confluence (bottom plateau), A₂ is the minimal confluence (top plateau), x is the inhibitor concentration, x₀ is the inhibitor concentration at half-maximal effect (IC₅₀), and p is the power value (Hill slope).
Alternative growth rate-based analysis has been proposed as a more precise method that eliminates time-dependence limitations of traditional IC₅₀ calculations. This approach involves calculating the effective growth rate (r) for each drug concentration using the exponential growth equation:
N(t) = N₀ · e^(r·t) [4]
Where N(t) is the cell population at time t, N₀ is the initial cell population, and r is the growth rate. From this analysis, additional parameters such as ICr₀ (drug concentration where growth rate equals zero) and ICrmed (drug concentration that reduces control growth rate by half) can be derived for more robust comparison of treatment efficacy.
Coefficient of Drug Interaction (CDI) can be calculated to quantify synergistic effects using the formula:
CDI = AB / (A × B) [3]
Where AB is the confluence of cells treated with the drug combination, and A and B are the confluence values of cells exposed to each drug alone. CDI < 1 indicates synergy, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonism.
Advanced synergy analysis can be performed using specialized software such as SynergyFinder with the Loewe model, which requires a matrix of multiple concentration combinations analyzed in replicate. This approach generates synergy scores and visualization maps that identify optimal combination ratios. [3]
Table 3: Troubleshooting Guide for this compound Proliferation Assays
| Problem | Potential Causes | Solutions |
|---|
| High variability in replicates | Inconsistent cell seeding Edge effects in plates Compound precipitation | Use multichannel pipettes with reverse pipetting Include perimeter guard wells with PBS Ensure proper DMSO dilution and fresh preparation | | Shallow dose-response curves | Insufficient concentration range Inadequate treatment duration Rapid compound degradation | Extend concentration range (0.01 nM - 100 μM) Increase treatment duration to 96-120 hours Use fresh compound aliquots and minimize light exposure | | Poor signal in MTT assay | Inadequate cell density Insufficient MTT incubation Incomplete formazan dissolution | Optimize seeding density for each cell line Extend MTT incubation to 4 hours Confirm complete solubilization with DMSO | | Inconsistent combination effects | Timing of drug addition Drug interaction instability Off-target effects at high concentrations | Add compounds simultaneously or in rational sequence Prepare fresh combination dilutions Include appropriate controls for cytotoxicity |
The table below summarizes the key dosing parameters for this compound based on published preclinical studies.
| Parameter | Details |
|---|---|
| Compound | This compound (also known as CEP-32496) [1] [2] |
| Indication (in study) | Neuroblastoma; Colorectal cancer (COLO205 model) [1] [2] |
| Recommended Dose | 10 mg/kg [1] |
| Route of Administration | Oral (PO) [1] [2] |
| Dosing Frequency | Twice daily (BID) [2] |
| Treatment Duration | 14 days [2] |
| Reported Efficacy | Potently suppressed tumor growth and prolonged survival in neuroblastoma mouse models [1]. Induced antitumor activity in COLO205 xenografts [2]. |
| Reported Tolerability | Exhibited a favorable toxicity profile in mouse models [1]. |
The following diagram outlines the general workflow for a typical xenograft efficacy study, integrating the use of this compound.
This compound is a potent small molecule inhibitor that primarily targets the RAF family kinases, a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer [1] [2]. Its mechanism can be visualized as follows:
Introduction Agerafenib (also known as CEP-32496) is a novel small-molecule inhibitor targeting the RAF family of kinases (ARAF, BRAF, CRAF). It functions by inhibiting the RAF/MEK/ERK cascade within the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers [1] [2]. Preclinical evidence suggests that this compound is effective as a single agent and exhibits synergistic pro-apoptotic effects when combined with traditional chemotherapeutic drugs [1]. These application notes summarize the key preclinical data and protocols for evaluating this compound in combination therapy.
Mechanism of Action this compound acts as a ATP-competitive RAF kinase inhibitor. By binding to RAF kinases, it prevents the phosphorylation of MEK and ERK, leading to a shutdown of the downstream MAPK signaling cascade. This results in cell cycle arrest and the induction of apoptosis, particularly in cancer cells dependent on this pathway for growth and survival [1] [2].
Summary of Preclinical Efficacy The following table summarizes quantitative data on this compound's efficacy, both alone and in combination with chemotherapy, from in vitro and in vivo studies in neuroblastoma models.
| Model System | Treatment | Key Findings & Metrics | Reference |
|---|---|---|---|
| In Vitro (Neuroblastoma cell lines) | This compound Monotherapy | Inhibited cell proliferation and colony formation ability. Abrogated activation of ERK MAPK pathway. | [1] [2] |
| This compound + Chemotherapy (unspecified) | Showed a synergistic pro-apoptotic effect. | [1] | |
| In Vivo (Neuroblastoma mouse models) | This compound Monotherapy | Potently suppressed tumor growth and prolonged survival. Exhibited a favorable toxicity profile. | [1] [2] |
This protocol outlines a methodology to assess the synergistic effect of this compound in combination with chemotherapeutic agents in preclinical models, based on the approaches used in the cited studies.
1. Objective To evaluate the in vitro synergistic anti-proliferative and pro-apoptotic effects of this compound in combination with chemotherapeutic agents (e.g., cisplatin, doxorubicin, etoposide) in human neuroblastoma cell lines.
2. Materials
3. Methodology
3.1. In Vitro Cytotoxicity and Synergy Assay (MTT Assay)
3.2. Apoptosis Analysis by Flow Cytometry
3.3. Analysis of MAPK Pathway Inhibition by Western Blotting
Diagram Title: Proposed Mechanism of this compound and Chemotherapy Combination
Diagram Title: Experimental Workflow for Combination Screening
The BRAF V600E mutation represents one of the most significant oncogenic drivers in cancer biology, resulting from a single nucleotide substitution (T>A) at position 1799 in the BRAF gene that leads to a valine-to-glutamate substitution at codon 600. This mutation causes constitutive activation of the BRAF kinase, which subsequently triggers continuous signaling through the MAPK pathway (RAS-RAF-MEK-ERK), promoting uncontrolled cellular proliferation, differentiation, and survival. The BRAF V600E mutation is particularly prevalent in certain malignancies, including approximately 50% of melanomas, 30-80% of papillary thyroid carcinomas, 10% of colorectal cancers, and is found in nearly all cases of hairy cell leukemia. [1] [2]
This compound (also known as CEP-32496 or RXDX-105) is an investigational small molecule pan-RAF inhibitor with high binding affinity for both wild-type and mutant BRAF, as well as CRAF. This broad targeting profile positions this compound as a promising therapeutic agent for cancers driven by MAPK pathway dysregulation. Preclinical studies have demonstrated that this compound effectively inhibits ERK MAPK activation, suppresses tumor growth in mouse models, and shows particular potential for treating high-risk or relapsed neuroblastoma, both as a single agent and in combination with conventional chemotherapeutics like doxorubicin. [3]
Table 1: FDA-Approved Companion Diagnostic Tests for BRAF V600 Mutation Detection
| Test Name | Technology Platform | Detected Mutations | Approved Indications | Limit of Detection |
|---|---|---|---|---|
| cobas 4800 BRAF V600 Mutation Test | Real-time PCR | V600E (with cross-reactivity to V600K, V600D, V600E2) | Patient selection for vemurafenib in metastatic melanoma | 5% mutant alleles in wild-type background |
| THxID-BRAF | ARMS real-time PCR | V600E, V600K | Patient selection for dabrafenib and trametinib in melanoma | Not specified in studies |
The cobas 4800 BRAF V600 Mutation Test has demonstrated superior performance characteristics compared to other methods, with 100% detection rate for DNA blends containing 5% mutant alleles, compared to only 33% for Sanger sequencing and 21% for the Applied Biosystems BRAF Mutation Analysis Reagents kit. This test also showed a 97.7% positive percent agreement (PPA) and 95.3% negative percent agreement (NPA) with Sanger sequencing when detecting V600E mutations. Notably, the cobas test exhibited an invalid result rate of 0% across 232 tests, significantly lower than Sanger sequencing (6.9%) and the FA test (8.6%). [4]
The THxID-BRAF assay has shown excellent agreement with both High Resolution Melting (HRM) and Sanger sequencing, with reported PPA of 93.5% and 100%, respectively, and NPA of 100% for both comparisons. This test successfully detected all V600K mutations (n=3) in validation studies, highlighting its utility for identifying non-V600E mutations that may still respond to BRAF inhibitor therapy. [5]
Table 2: Comparison of BRAF V600E Detection Methods
| Method | Principle | Sensitivity | Turnaround Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Sanger Sequencing | DNA sequence analysis | ~20% mutant alleles | 2-3 days | Detects all mutations in amplified region; gold standard | Low sensitivity; labor-intensive |
| Immunohistochemistry (IHC) | VE1 antibody binding to mutant protein | ~85% sensitivity | 1 day | Preserves tissue architecture; fast and inexpensive | Variable specificity (51-68%); interpretation challenging in pigmented lesions |
| Allele-Specific PCR | Selective amplification of mutant alleles | 1-5% mutant alleles | 1 day | High sensitivity; quantitative potential | Limited to known mutations |
| High-Resolution Melting (HRM) | Detection of melting temperature shifts | 5-10% mutant alleles | 1-2 days | Closed-tube method; rapid screening | Requires confirmation by other methods |
| Next-Generation Sequencing | Massively parallel sequencing | 1-5% mutant alleles | 5-7 days | Comprehensive; detects all mutations simultaneously | Expensive; complex data analysis |
Immunohistochemistry using the VE1 monoclonal antibody that specifically recognizes the BRAF V600E mutant protein has emerged as a rapid and cost-effective screening method. However, studies have revealed significant variability in performance depending on interpretation criteria and platform. When using the Leica Bond-Max automated immunohistochemistry platform, strong to moderate staining achieved a sensitivity of 85% and specificity of 68%, while considering any positivity decreased specificity to 51% without significant sensitivity improvement. These findings emphasize that IHC should be carefully validated for each laboratory setting and that weak staining should be interpreted with caution. [6]
Allele-specific PCR methods offer high sensitivity and quantitative capabilities. A novel quantitative approach utilizing a heterozygous plasmid calibrator (pBRAF-HET) containing both wild-type and V600E mutant sequences enables accurate quantification of mutant allele burden without standard curves. This method calculates the percentage of mutant V600E allele using the formula: [1/(E^ΔCp+1)]×100, where E is the PCR efficiency and ΔCp is the difference in crossing points between mutant and wild-type reactions adjusted by the calibrator. This approach simplifies workflow and reduces potential errors associated with traditional standard curves. [7]
Principle: The VE1 mouse monoclonal antibody specifically binds to the mutant BRAF V600E protein epitope in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling visual detection through chromogenic development.
Protocol: [6]
Note: Only strong to moderate staining should be considered positive when using these specific parameters. Weak staining may represent false positivity and requires molecular confirmation.
Principle: The cobas 4800 BRAF V600 Mutation Test utilizes real-time PCR technology with specific primers and probes to detect the V600E mutation in DNA isolated from FFPE melanoma specimens.
Protocol: [4]
Principle: High-quality DNA extraction from FFPE specimens is critical for reliable molecular testing results.
This compound demonstrates potent anti-tumor activity through dual inhibition of BRAF and CRAF, effectively suppressing the MAPK signaling pathway in neuroblastoma models. RNA-seq analysis of 498 neuroblastoma patients revealed that higher expression of RAF family genes (ARAF, BRAF, and CRAF) correlates significantly with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcome, establishing the therapeutic rationale for RAF inhibition in this malignancy. [3]
In vitro studies using a panel of neuroblastoma cell lines (including MYCN-amplified NGP, IMR-32, SK-N-BE(2) and MYCN-non-amplified SH-SY5Y, SK-N-AS, and LAN-6) demonstrated that this compound:
The most significant finding was the synergistic effect between this compound and doxorubicin, suggesting potential combination therapy approaches for high-risk neuroblastoma patients. [3]
Mouse xenograft models using NGP-luciferase cells demonstrated that this compound monotherapy (25 mg/kg daily by oral gavage) significantly suppressed tumor growth and prolonged animal survival compared to vehicle-treated controls. The therapeutic efficacy was associated with decreased ERK phosphorylation in treated tumors, confirming effective target engagement and pathway modulation. [3]
Diagram Title: this compound Inhibition of BRAF in MAPK Signaling Pathway
Choosing the appropriate BRAF V600E testing method requires careful consideration of multiple factors:
Laboratory-developed tests for BRAF V600E detection require rigorous validation including:
For IHC methods, proper validation must include concordance testing with molecular methods and establishment of clear interpretation criteria to minimize false positives and negatives. [6] [2]
The development of this compound as a pan-RAF inhibitor represents a promising therapeutic strategy for cancers driven by MAPK pathway activation, particularly in neuroblastoma and other malignancies with BRAF alterations. Accurate detection of BRAF V600E mutations through robust, validated methods is essential for identifying patients who may benefit from this compound treatment. The comprehensive protocols and application notes provided herein offer researchers and drug development professionals the necessary methodological foundation to implement reliable BRAF mutation testing in preclinical and clinical settings. As targeted therapy continues to evolve, the integration of precise diagnostic methods with innovative therapeutic agents like this compound will be crucial for advancing personalized cancer treatment.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Target Affinity (Kd) [1] | ||
| BRAF V600E | 14 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |
| BRAF Wild-Type | 36 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |
| c-Raf (CRAF) | 39 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |
| MEK-1 | 7.1 µM (insignificant) | In vitro binding assay, HEK293 cells, 1 hr incubation |
| MEK-2 | 8.3 µM (insignificant) | In vitro binding assay, HEK293 cells, 1 hr incubation |
| ERK-1/2 | Insignificant affinity reported | Based on manufacturer's description [1] |
| Cellular Activity (IC₅₀/EC₅₀) [1] | ||
| Inhibition of pMEK (A375 cells) | 82 nM | Human melanoma cell line, 2 hr incubation |
| Cytotoxicity (A375 cells) | 78 nM | Human melanoma cell line (BRAF V600E), 72 hr incubation |
| Cytotoxicity (HCT116 cells) | 669 nM | Human colorectal carcinoma cell line (BRAF WT), 72 hr incubation |
| In Vivo Activity [1] | Antitumor activity | COLO205 xenograft model in mice, oral dosing (10-100 mg/kg, twice daily for 14 days) |
The data confirms that This compound is a potent and selective RAF kinase inhibitor with insignificant direct activity on MEK or ERK kinases [1]. Its inhibition of MEK phosphorylation in cells is an indirect effect resulting from upstream RAF blockade [1].
While a specific protocol for this compound was not found, the general workflow for assessing its effect on the MAPK pathway can be inferred from common practices and snippets in the search results [1]. The diagram below outlines this typical workflow.
While high-level descriptions were available, these details can help guide your experimental design:
The following diagram illustrates where this compound acts within the canonical MAPK signaling pathway and how its action is measured in a phosphorylation inhibition assay.
Agerafenib (CEP-32496) is a highly potent, orally bioavailable small molecule inhibitor targeting the RAF family of kinases, with particular potency against both wild-type and mutant forms of BRAF. This type II kinase inhibitor demonstrates a unique binding profile that distinguishes it from earlier generation RAF inhibitors. This compound was designed to address some of the limitations of first-generation BRAF inhibitors by exhibiting enhanced binding affinity for both mutant BRAF (V600E) and CRAF, which may help overcome certain resistance mechanisms that develop in response to more selective BRAF inhibitors [1] [2]. The compound has advanced to Phase 1/2 clinical trials, indicating its potential therapeutic value in oncology applications, particularly for malignancies driven by MAPK pathway dysregulation [1].
The molecular structure of this compound features a quinazoline core with diarylurea substituents, contributing to its specific binding interactions with the ATP-binding cleft of target kinases. With a molecular weight of 517.46 g/mol and CAS registry number 1188910-76-0, this compound demonstrates favorable pharmaceutical properties including oral bioavailability, making it suitable for chronic dosing in preclinical models and clinical studies [1] [2]. Its mechanism involves stabilizing the kinase in an inactive conformation, thereby blocking downstream signaling through the MAPK pathway, a critical regulator of cell proliferation and survival in multiple cancer types.
This compound exhibits a distinctive kinase inhibition profile characterized by high potency against specific kinase targets while maintaining negligible activity against others. The binding affinity (Kd) data reveals this compound's primary and secondary targets, providing insights into its potential therapeutic applications and toxicity profile [1] [2]. The following table summarizes the comprehensive kinase binding profile of this compound:
Table 1: Binding Affinity Profile of this compound Against Primary Kinase Targets
| Kinase Target | Binding Affinity (Kd, nM) | Classification |
|---|---|---|
| BRAF V600E | 14 | Primary target |
| c-Kit | 2 | Secondary target |
| RET | 2 | Secondary target |
| LCK | 2 | Secondary target |
| PDGFRβ | 2 | Secondary target |
| Abl-1 | 3 | Secondary target |
| BRAF WT | 36 | Primary target |
| CRAF | 39 | Primary target |
| VEGFR-2 | 8 | Secondary target |
| CSF-1R | 9 | Secondary target |
| EPHA2 | 14 | Secondary target |
| EGFR | 22 | Secondary target |
| c-Met | 513 | Off-target |
| JAK-2 | 4700 | Off-target |
| MEK-1 | 7100 | Off-target |
| MEK-2 | 8300 | Off-target |
The selectivity profile of this compound demonstrates its multi-kinase inhibition characteristics, with particularly strong binding to RAF family kinases (BRAF V600E, BRAF WT, and CRAF) while showing insignificant affinity for downstream kinases in the MAPK pathway (MEK-1, MEK-2, ERK-1, and ERK-2) [1]. This distinct binding pattern suggests that this compound's cellular effects are primarily mediated through direct inhibition of RAF kinases rather than downstream pathway components. The high affinity for specific receptor tyrosine kinases including c-Kit, RET, and PDGFRβ indicates potential additional therapeutic applications beyond BRAF-mutant cancers, possibly in tumors driven by these alternative kinase alterations.
The cellular efficacy of this compound has been extensively evaluated across multiple cancer cell lines, demonstrating potent growth inhibitory effects particularly in models harboring BRAF V600E mutations. The compound's ability to suppress tumor cell proliferation correlates strongly with its kinase inhibition profile and provides critical information for its potential therapeutic applications [1] [2].
Table 2: Cellular Antiproliferative Activity (IC50/EC50) of this compound
| Cell Line | BRAF Status | Proliferation IC50/EC50 (nM) | Assay Type | Duration |
|---|---|---|---|---|
| A375 | V600E | 78-84 | Cytotoxicity | 72 hours |
| COLO205 | V600E | 36-60 | Cytotoxicity | 72 hours |
| COLO-679 | V600E | 211 | Cytotoxicity | 72 hours |
| HT-144 | V600E | 228 | Cytotoxicity | 72 hours |
| SK-MEL-28 | V600E | 454 | Cytotoxicity | 72 hours |
| HCT116 | WT | 669 | Cytotoxicity | 72 hours |
| Hs578T | WT | 2736 | Cytotoxicity | 72 hours |
| DU145 | WT | 2911 | Cytotoxicity | 72 hours |
| LNCaP | WT | 6631 | Cytotoxicity | 72 hours |
| PC3 | WT | 6257 | Cytotoxicity | 72 hours |
The differential sensitivity observed between BRAF V600E mutant cells and BRAF wild-type cells demonstrates this compound's therapeutic window, with significantly greater potency in mutant settings (IC50 range: 36-454 nM) compared to wild-type backgrounds (IC50 range: 669-6631 nM) [1]. This selective cytotoxicity toward BRAF-mutant models provides a fundamental basis for patient stratification strategies in clinical development. Beyond direct antiproliferative effects, this compound effectively inhibits phosphorylation of MEK, the immediate downstream substrate of RAF kinases, in BRAF V600E mutant cell lines with IC50 values of 82 nM in A375 melanoma cells and 60 nM in COLO205 colorectal cancer cells, confirming target engagement and pathway modulation in cellular contexts [1].
Purpose: To quantitatively determine the binding affinity (Kd) of this compound against various kinase targets using a competition binding assay format.
Materials and Reagents:
Procedure:
Technical Notes: This protocol follows the KINOMEscan methodology developed by DiscoverX (now Eurofins DiscoveryX) and provides a standardized approach for assessing kinase binding affinity across large panels [1] [3]. The assay measures the ability of this compound to compete with immobilized probe ligands for binding to specific kinase targets, with results reported as dissociation constants (Kd). The extensive profiling data generated through this methodology enables comprehensive selectivity assessment and identification of potential off-target interactions that may influence therapeutic efficacy and toxicity profiles.
Purpose: To evaluate the antiproliferative effects of this compound in 2D culture models of various cancer cell lines.
Materials and Reagents:
Procedure:
Technical Notes: The 72-hour incubation period allows for comprehensive assessment of both cytostatic and cytotoxic effects [1]. The protocol includes a serum reduction step to minimize the confounding effects of serum-derived growth factors on pathway activation and drug response. This standardized approach enables direct comparison of this compound sensitivity across different cell line models and facilitates correlation with genetic features such as BRAF mutation status.
Purpose: To evaluate the antitumor efficacy of this compound in mouse xenograft models of human cancer.
Materials and Reagents:
Procedure:
Technical Notes: The dose-dependent antitumor activity observed in COLO205 xenograft models demonstrates the in vivo efficacy of this compound, with significant tumor growth inhibition observed at all dose levels tested (10, 30, and 100 mg/kg, po bid) [1]. This protocol provides critical preclinical evidence for therapeutic potential and informs clinical dosing regimen design. The twice-daily dosing schedule maintains continuous target suppression throughout the treatment period, which may be particularly important for managing tumors with strong pathway dependency.
Recent investigations have explored the therapeutic potential of this compound in neuroblastoma, the most common extracranial solid tumor in childhood. Preclinical studies demonstrate that this compound effectively suppresses neuroblastoma tumor growth in mouse models through inhibition of ERK MAPK signaling [4] [5]. Analysis of RNA-seq data from 498 neuroblastoma patients revealed that high expressions of RAF family kinases (ARAF, BRAF, and CRAF) correlate with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival, providing a strong rationale for targeting this pathway in aggressive disease variants [5].
In functional studies, this compound treatment resulted in dose-dependent inhibition of cell proliferation and colony formation across multiple neuroblastoma cell lines, regardless of MYCN amplification status [5]. The compound effectively abrogated ERK phosphorylation, confirming effective pathway modulation at the molecular level. Notably, combination studies demonstrated synergistic pro-apoptotic effects when this compound was combined with conventional chemotherapeutic agents like doxorubicin, suggesting potential combination strategies for clinical application. Most importantly, in vivo studies showed that this compound exhibited a favorable toxicity profile while potently suppressing tumor growth and prolonging survival in neuroblastoma mouse models, highlighting its promise as a therapeutic agent for high-risk or relapsed neuroblastoma patients [5].
The unique kinase inhibition profile of this compound positions it as a promising therapeutic candidate for multiple oncology indications. Its balanced inhibition of both BRAF (V600E and wild-type) and CRAF may help overcome the paradoxical MAPK pathway activation observed with first-generation BRAF inhibitors, which primarily target BRAF V600E while sparing CRAF, leading to pathway activation in BRAF wild-type settings [6]. This comprehensive RAF inhibition profile suggests potential utility in tumors with various genetic alterations upstream of RAF, including specific RAS mutations.
The multi-kinase activity of this compound against RET, c-Kit, and PDGFRβ may expand its therapeutic potential beyond BRAF-mutant cancers to include tumors driven by these additional kinase targets [1] [2]. This polypharmacology approach can be particularly advantageous in heterogeneous tumors or those with complex resistance patterns. However, this expanded target profile necessitates careful assessment of potential on-target toxicities associated with inhibition of these additional kinases, particularly VEGFR2 and PDGFRβ, which play important roles in cardiovascular homeostasis [7].
Figure 1: this compound Mechanism of Action in the MAPK Signaling Pathway
This compound represents a strategically designed kinase inhibitor with a balanced profile of potent RAF inhibition and complementary activity against several clinically relevant kinase targets. Its well-characterized biochemical and cellular activity profiles provide a strong foundation for therapeutic development in multiple oncology indications, particularly those characterized by MAPK pathway dysregulation. The comprehensive dataset available for this compound, spanning from biochemical binding assays to in vivo efficacy models, makes it a valuable tool compound for investigating RAF biology and a promising clinical candidate for targeted cancer therapy.
The favorable selectivity profile of this compound, with negligible affinity for key off-target kinases including MEK-1, MEK-2, JAK-2, and others, suggests potential for an improved therapeutic index compared to less selective multi-kinase inhibitors [1] [2]. However, as with all targeted therapies, appropriate patient selection based on tumor genetics will be crucial for maximizing clinical benefit. The ongoing clinical evaluation of this compound will ultimately determine its positioning within the expanding arsenal of molecularly targeted cancer therapeutics.
This compound (also known as RXDX-105 or CEP-32496) is an investigational small molecule inhibitor with a primary mechanism of action targeting the BRAF kinase, including the oncogenic BRAF V600E mutant [1]. Its potent anti-tumor activity is achieved by inhibiting the RAF/MEK/ERK pathway (also known as the MAPK signaling pathway), a critical driver of cell proliferation and survival in many cancers [2]. Preclinical studies in mouse models have demonstrated that this compound can effectively suppress tumor growth, particularly in neuroblastoma and BRAF-mutant colorectal cancer, and can synergize with traditional chemotherapy to induce apoptosis [2] [1].
The table below summarizes the key kinase targets of this compound and their reported dissociation constants (Kd), which provide a measure of binding affinity [1]. A lower Kd value indicates stronger binding and higher potency against that specific target.
Table 1: Primary Kinase Targets and Binding Affinities of this compound
| Kinase Target | Kd Value (nM) | Note |
|---|---|---|
| RET | 2 | -- |
| c-Kit | 2 | -- |
| PDGFRβ | 2 | -- |
| Lck | 2 | -- |
| Abl-1 | 3 | -- |
| VEGFR2 | 8 | -- |
| CSF1R | 9 | -- |
| B-Raf (V600E) | 14 | Oncogenic mutant |
| EPHA2 | 14 | -- |
| B-Raf | 36 | Wild-type |
| Raf | 39 | -- |
| EGFR | 22 | -- |
| c-Met | 513 | -- |
| JAK2 | 4700 | -- |
| MEK1 | 7100 | Downstream of Raf |
| MEK2 | 8300 | Downstream of Raf |
The following diagram illustrates the core signaling pathway inhibited by this compound and the logical flow from its mechanism to its cellular effects:
Diagram 1: this compound inhibits the RAF/MEK/ERK signaling pathway. By targeting RAF kinases, this compound blocks the downstream phosphorylation and activation of MEK and ERK. This inhibition prevents cancer cell proliferation and can ultimately lead to apoptosis and tumor regression.
This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation, based on common practices in preclinical drug discovery [1].
3.1 Materials and Reagents
3.2 Experimental Workflow
The following diagram summarizes the key stages of the EC50 determination process:
Diagram 2: Key stages of the EC50 determination process for this compound, from cell plating to data analysis.
3.3 Detailed Procedure
The table below summarizes the key parameters for the in vivo dosing schedule of this compound in mouse xenograft models [1].
| Parameter | Specification |
|---|---|
| Recommended Doses | 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Effective Doses | 30 mg/kg, 100 mg/kg (BID) |
| Route of Administration | Oral |
| Dosing Frequency | Twice Daily (BID) |
| Treatment Duration | 14 days |
| Vehicle Formulation | 22% 2-hydroxypropyl-beta-cyclodextrin |
| Dosing Volume | 0.1 mL per 20 g of body weight |
| Model | Athymic nu/nu nude mice (6-8 weeks old, 20–25 g) |
For in vitro studies, this compound demonstrates potent activity in the nanomolar range against cell lines expressing the BRAF V600E mutation [1].
This compound is a small molecule tyrosine kinase inhibitor. While initially recognized for its potent activity against the BRAF V600E mutation, it also targets other kinases, including RET (Rearranged during Transfection) [1].
The diagram below illustrates the core signaling pathways driven by RET, one of this compound's targets, and how its inhibition impacts cancer cell processes.
Key Oncogenic Pathways: Aberrant RET activation, whether from gene fusions, mutations, or overexpression, constitutively activates downstream signaling cascades without the need for external stimuli [2] [3]. Key pathways include:
By inhibiting RET kinase activity, this compound blocks the activation of these pathways, leading to suppressed tumor cell proliferation and survival [1].
Agerafenib is a small molecule kinase inhibitor with physicochemical properties that often lead to poor aqueous solubility, a common hurdle for many investigational drugs [1] [2]. While no specific aqueous solubility value for this compound was located, its high calculated partition coefficient (logP) and topological polar surface area suggest low inherent water solubility [2]. This can lead to low and variable bioavailability, inconsistent dosing in cell cultures, and ultimately, unreliable experimental results [3].
Here are several established methods you can apply to improve the solubility of this compound for your in vitro studies.
This is one of the most common and straightforward approaches. A stock solution of this compound is prepared in a pure organic solvent like DMSO, which is then added to your aqueous buffer system. The final concentration of the co-solvent in your cell culture must be kept low (typically below 0.5-1.0%) to avoid cytotoxicity.
Experimental Protocol:
Reported Solubility of this compound in DMSO [4]:
| Solvent | Solubility (at 25°C) | Concentration |
|---|---|---|
| DMSO | ~45 mg/mL | ~86.96 mM |
Cyclodextrins (CDs) can form inclusion complexes with lipophilic drug molecules, encapsulating them within their hydrophobic cavity and significantly enhancing their apparent solubility in water [5] [3]. This strategy has been successfully demonstrated for Sorafenib, a drug with similar challenges.
Experimental Protocol (for preparing an SBE-β-CD complex):
Comparative Effectiveness of Cyclodextrins (based on Sorafenib studies [5]):
| Cyclodextrin Type | Key Feature | Stability Constant (K_s) with Sorafenib |
|---|---|---|
| SBE-β-CD | Sulfobutylether derivative; high water solubility, good complexation | 940 M⁻¹ |
| HP-β-CD | Hydroxypropyl derivative; commonly used, well-tolerated | Data not specified, but less than SBE-β-CD |
| β-CD | Natural cyclodextrin; lower solubility and complexation ability | 210 M⁻¹ |
For more advanced work, surfactants or nano-formulations can create stable dispersions of the drug.
Successful solubilization is critical because it directly influences the drug's availability to interact with its biological targets. This compound is a potent multi-kinase inhibitor, and its mechanism relies on reaching its intracellular targets.
The diagram below illustrates how proper solubilization enables this compound to effectively inhibit the MAPK/ERK signaling pathway, a key mechanism for its anti-cancer activity [6] [7].
Q1: What is the maximum recommended concentration of DMSO for in vitro cell culture? For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize cytotoxic effects and avoid confounding your experimental results. Always include a vehicle control with the same DMSO concentration.
Q2: The drug precipitates when I add the DMSO stock to my aqueous buffer. What should I do? This indicates the solution has exceeded its solubility limit. You can try:
Q3: How can I accurately determine the concentration of this compound in my cyclodextrin solution? The most reliable method is to use HPLC with UV detection. After preparing the complex and filtering it, inject a sample and quantify the drug concentration by comparing the peak area to a standard curve prepared in a suitable solvent [8].
Agerafenib is a multi-kinase inhibitor, and its efficacy is directly linked to target inhibition. The following table summarizes its primary known targets, which should guide your assay development [1].
| Target | Reported Role | Relevance to Apoptosis Assay |
|---|---|---|
| BRAF (WT & V600E) | Primary target; key driver in MAPK pathway [2] | Critical: sustained inhibition induces apoptosis in BRAF-driven cells. |
| VEGFR-2 | Secondary target; involved in angiogenesis [2] | Context-dependent: can contribute to anti-tumor effects. |
| RET | Secondary target; found in NSCLC, thyroid cancer [3] [4] | Cell line-dependent: crucial if using RET-fusion positive models. |
Key Considerations for Your Assay:
This workflow will help you empirically determine the right concentration range for your specific experimental model.
Detailed Protocols for Key Steps:
Step 2: Dose-Response Viability Assay (CCK-8/MTT)
Step 4: Validation of Target Inhibition (Western Blotting)
Step 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Q1: I don't know the IC50 for my cell line. What is a safe starting concentration range for this compound? A1: Based on its profile as a potent inhibitor, a logical starting point for a dose-response viability assay is a range from 10 nM to 10 µM. Use a logarithmic scale (e.g., 0.01, 0.1, 1, 10 µM) to adequately capture the IC50. Always include a high-concentration positive control (e.g., 1-10 µM Staurosporine) for apoptosis.
Q2: My cells are not undergoing apoptosis even at high concentrations. What could be wrong? A2: Consider these troubleshooting steps:
Q3: How should I prepare and store this compound stock solutions? A3:
The table below summarizes the key available data for Agerafenib (also known as CEP-32496 hydrochloride) relevant to its preparation and handling in a research setting [1] [2].
| Property | Specification | Relevance to Cell Culture |
|---|---|---|
| Molecular Weight | 553.92 g/mol (HCl salt) [1] | Critical for calculating molar concentrations for stock solutions and treatment doses. |
| Form | White to off-white crystalline powder [2] | Physical form of the material as supplied. |
| Solubility (Stock) | ≥ 25.85 mg/mL in DMSO [2] | Confirms DMSO is a suitable solvent for preparing high-concentration stock solutions. |
| Storage | Store under recommended conditions in the Certificate of Analysis [1] | For long-term stability, follow the manufacturer's specific guidance. |
| Shipping | Room temperature (continental US) [1] | Indicates short-term stability at ambient temperature. |
In the absence of published stability data, you can establish an in-house testing protocol. The workflow below outlines the key steps for a do-it-yourself stability assessment.
Detailed Methodologies:
Sample Preparation:
Sampling and Analysis:
What is the typical working concentration for this compound in cell culture? While dose-dependent, the IC₅₀ for proliferation of A375 cells (a BRAF V600E mutant line) is reported as 78 nM [1]. Effective doses in vivo in mouse xenograft models ranged from 10 to 100 mg/kg administered orally [1].
What is the primary mechanism of action of this compound? this compound is a highly potent and orally active inhibitor of the BRAF V600E mutant kinase, with a dissociation constant (Kd) of 14 nM [1]. It is a multi-kinase inhibitor and also shows high potency against other targets like c-Kit, Ret, and VEGFR-2 [1].
The drug appears to have lost efficacy in my experiment. What could be the cause? Besides stability in media, consider:
To systematically identify and quantify the off-target effects of Agerafenib, you can follow this experimental workflow.
The first phase involves testing this compound against a broad panel of purified kinases.
Confirm the functional consequences of off-target inhibition in a more physiologically relevant context.
Here are solutions to common problems encountered during kinase profiling.
| Issue | Possible Cause | Solution |
|---|---|---|
| High off-target potency | Low kinase selectivity; similar ATP-site conformation. | • Optimize concentration: Use lowest effective dose. • Test analogs: Explore structurally related compounds for better profiles. |
| Lack of cellular effect despite strong in vitro data | Poor cellular permeability/efflux; insufficient target engagement. | • Confirm cellular uptake: Use LC-MS/MS to measure intracellular concentration. • Use positive control inhibitors for off-target pathways. |
| Inconsistent IC₅₀ values | Assay variability; compound stability; human error. | • Include a reference inhibitor in every assay. • Prepare fresh compound stocks in DMSO. • Ensure consistent ATP concentrations. |
Q1: What are the primary off-targets of this compound I should be concerned about? The most documented off-targets are PDGFRβ and VEGFR-2 [1]. It is crucial to profile these specifically in your experiments.
Q2: How can I improve the selectivity of this compound in my experiments?
Q3: The off-target effects are interfering with my experimental readouts. What can I do?
The following table summarizes key quantitative findings from preclinical studies on this compound in neuroblastoma models [1] [2] [3].
| Experimental Model | Treatment | Key Outcome Measures | Results Summary |
|---|---|---|---|
| In Vitro (NB Cell Lines) | This compound Monotherapy | Cell proliferation & Colony formation | Significantly inhibited proliferation and colony formation ability. |
| In Vitro (NB Cell Lines) | This compound + Doxorubicin | Apoptotic Synergy | Showed a synergistic pro-apoptotic effect. |
| In Vivo (Mouse Xenograft) | This compound Monotherapy | Tumor Growth & Animal Survival | Potently suppressed tumor growth and prolonged survival. |
| In Vivo (Mouse Xenograft) | This compound Monotherapy | Toxicity Profile | Exhibited a favorable toxicity profile. |
This protocol is used to assess the synergistic effect of this compound and chemotherapy on cell proliferation and viability [2].
This protocol confirms the inhibition of the intended MAPK pathway target [2].
The diagram below illustrates the targeted signaling cascade and the site of this compound's action [1] [2].
This flowchart outlines the key steps in a comprehensive synergy study, from in vitro testing to in vivo validation [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of synergy in combination assays. | Off-target effects or weak pathway activation in the cell line. | Use cell lines with high RAF expression or MAPK pathway dependency; confirm baseline p-ERK levels [2]. |
| High cytotoxicity in control/vehicle groups. | Improper DMSO concentration or serum starvation effects. | Ensure final DMSO concentration is ≤0.1% and maintain standard serum conditions during treatment. |
| No reduction in p-ERK levels in Western Blot. | Insufficient drug concentration or duration of treatment. | Perform a time- and dose-response curve for this compound to establish optimal conditions for pathway inhibition [2]. |
| Inconsistent synergy scores between replicates. | Inaccurate cell counting or uneven drug distribution. | Standardize cell counting methods and ensure drugs are thoroughly mixed in the culture medium. |
What is this compound's primary mechanism of action and its key molecular targets?
This compound (also known as CEP-32496 or RXDX-105) is an orally active, potent small-molecule inhibitor. Its primary anti-tumor effect is achieved through inhibition of the RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. It is characterized as a pan-RAF inhibitor, effectively binding to and inhibiting BRAF (both wild-type and V600E mutant) and CRAF [1] [3].
The table below summarizes its binding affinity (Kd) for a range of kinase targets, which informs both its efficacy and potential off-target effects [3].
| Target Kinase | Kd (nM) | Notes on Biological Significance |
|---|---|---|
| BRAF V600E | 14 | Primary target; high potency against this common oncogenic mutant [3]. |
| BRAF | 36 | Inhibits wild-type BRAF [3]. |
| CRAF | 39 | Pan-RAF inhibition abrogates MAPK pathway signaling [1] [3]. |
| c-Kit | 2 | Potent inhibition; may contribute to activity in various tumors. |
| Ret | 2 | Potent inhibition; relevant for tumors with RET alterations [4] [3]. |
| VEGFR-2 | 8 | Inhibition may contribute to anti-angiogenic effects. |
| c-Met | 513 | Moderate affinity. |
| MEK-1 | 7100 | Very low affinity; indicates specificity for upstream kinases. |
This multi-kinase profile suggests that this compound's anti-tumor activity may result from combined effects on oncogenic signaling (via BRAF/Ret) and the tumor microenvironment (via VEGFR-2) [1] [3].
What are the established in vivo dosing protocols for this compound in mouse models?
The following protocol is adapted from studies demonstrating efficacy in mouse xenograft models [1] [3].
| Tumor Model | Effective Dose | Schedule | Key Efficacy Findings |
|---|---|---|---|
| Colo-205 tumor xenografts [3] | 10, 30, or 100 mg/kg | Twice daily (BID) for 14 days | Dose-dependent suppression of tumor growth. |
| Neuroblastoma (NGP) xenografts [1] | 50 mg/kg | Once daily for 21 days | Potent tumor growth suppression and prolonged survival. |
How can I pharmacodynamically confirm target engagement in my in vivo model?
To confirm that this compound is hitting its intended target in the tumor, you can measure the inhibition of phosphorylation of MEK (pMEK), a direct downstream substrate of RAF [3].
How can I directly evaluate this compound's penetration and distribution into tumors?
A study used carbon-11-labeled CEP-32496 ([11C]CEP-32496) as a positron emission tomography (PET) tracer to evaluate its pharmacokinetics directly [5]. The workflow is summarized below.
Q: I am observing insufficient anti-tumor efficacy in my in vivo model. What could be the issue?
Q: The drug is causing high toxicity or animal death in my study. How can I manage this?
Q: How can I enhance this compound's penetration into brain tumors?
While data on Agerafenib (also known as RXDX-105) is limited as it is an investigational drug targeting cancers with RET and BRAF alterations [1], resistance to BRAF inhibitors is a well-documented phenomenon [2] [3]. The following table summarizes the common classes of resistance mechanisms identified for BRAF-targeted therapies.
| Mechanism Category | Specific Example | Consequence |
|---|---|---|
| MAPK Pathway Reactivation | Secondary NRAS or KRAS mutations [2] [3] | Reactivates MAPK signaling independently of inhibited BRAF. |
| BRAF alternative splicing or amplification [4] [3] | Produces truncated or overexpressed BRAF variants that evade inhibition. | |
| MEK1/2 (MAP2K1/2) mutations [3] | Activates downstream ERK directly, bypassing BRAF. | |
| Overexpression of other RAF isoforms (CRAF, ARAF) [2] | Cells switch to using other RAF kinases to transmit signals. | |
| Upregulation of COT (MAP3K8) [3] | Activates MEK through a RAF-independent mechanism. | |
| Bypass Signaling Activation | Receptor Tyrosine Kinase (RTK) upregulation (IGF-1R, PDGFRβ, c-MET, EGFR) [2] [3] | Activates alternative survival pathways (e.g., PI3K-AKT) and can also reactivate MAPK. |
| Activation of PI3K-AKT pathway [2] [3] | Promotes cell survival and suppresses apoptosis. | |
| Tumor Microenvironment | Stromal cell secretion of Hepatocyte Growth Factor (HGF) [3] | Activates c-MET signaling in tumor cells, conferring resistance. |
| Phenotypic Transformation | Epithelial-to-Mesenchymal Transition (EMT) [5] | Increases cell motility, invasiveness, and is linked to drug tolerance. |
| Acquisition of stem-cell-like features [5] | Enriches for a cell population with enhanced survival and self-renewal capacity. |
The relationships between these primary mechanisms and how they lead to resistant cell survival are summarized in the pathway below.
Since a direct guide for this compound is unavailable, here are established protocols for generating and characterizing resistant cell lines, which are directly applicable to your research.
The standard method involves chronic, stepwise exposure of parental cancer cell lines to increasing concentrations of the target drug [6] [5].
Workflow Summary:
Once resistant lines are established, you can investigate the underlying mechanisms.
Based on common challenges, here are potential FAQs you could develop for your support center.
Q1: How long does it typically take to generate a resistant cell line? A: The process is gradual and can take approximately 3 to 6 months of continuous culture under selective drug pressure, depending on the cell line and the drug [2] [5].
Q2: What is the most common mechanism of resistance to BRAF inhibitors? A: The most prevalent theme is the re-activation of the MAPK signaling pathway. This can occur through various genetic alterations, including mutations in NRAS, KRAS, or MEK, as well as BRAF splicing or amplification [2] [3].
Q3: Our resistant cells show no common genetic mutations. What else could be driving resistance? A: Resistance can be nongenetic. Investigate:
What are the correct storage conditions for Agerafenib? this compound should be stored as a powder at -20°C in its original container [1] [2]. It is stable for at least three years under these conditions [2]. Once dissolved, stock solutions in solvents like DMSO should be stored at -80°C and are typically stable for several months [2]. The compound must be protected from light and moisture, and exposure to strong oxidizing agents should be avoided [1].
What is the shelf life of this compound? When stored unopened as a powder at -20°C, the manufacturer indicates a shelf life of 3 years [2]. For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles and use within the specified period.
How should this compound be handled safely? this compound is toxic and a moderate to severe irritant to the skin and eyes [1]. Handling should only be performed by trained personnel using appropriate personal protective equipment (PPE):
What should I do in case of accidental exposure?
The table below summarizes key biochemical and cellular activity data for this compound.
| Parameter | Value | Notes / Cell Line |
|---|---|---|
| Molecular Weight | 517.46 g/mol [1] [2] | Formula: C₂₄H₂₂F₃N₅O₅ [1] |
| BRAFV600E Kd | 14 nM [3] [4] | |
| Wild-Type BRAF Kd | 36 nM [3] [4] | |
| c-Raf (CRAF) Kd | 39 nM [3] [4] | |
| pMEK Inhibition (IC50) | 82 nM [3] | A375 cell line (Melanoma) |
| Cellular Proliferation (IC50) | 78 nM [3] [4] | A375 cell line (Melanoma) |
| In Vivo Efficacy (Dose) | 10-100 mg/kg [3] [2] | Oral, twice daily (BID) in Colo-205 xenograft mouse model |
The following diagram illustrates the primary molecular mechanism of this compound and its role in targeted therapy combinations for BRAFV600E cancers like colorectal cancer (CRC).
In Vitro Cell Proliferation Assay (A375 Melanoma Cells) This protocol is used to determine the IC50 of this compound for inhibiting the proliferation of BRAFV600E-mutant cells [3] [4].
In Vivo Xenograft Efficacy Study (Colo-205 Model) This protocol evaluates the antitumor efficacy of this compound in a mouse model [3] [2].
This workflow summarizes the key steps for evaluating this compound in a preclinical research setting.
Agerafenib is a potent small-molecule inhibitor that primarily targets the RAF family of kinases, which are core components of the MAPK signaling pathway. Its mechanism and cytotoxic effects are summarized in the diagram below.
The cytotoxicity of this compound is highly dependent on the cellular context, particularly the presence of specific genetic mutations. The table below summarizes its activity across various human cancer cell lines.
| Cell Line | Cancer Type | Genetic Background | Assay Type | Incubation Time | Cytotoxicity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|---|---|
| A375 | Melanoma | BRAF V600E mutant | CellTiter Blue | 72 hours | 78 nM | [1] [2] |
| COLO205 | Colorectal | BRAF V600E mutant | CellTiter Blue | 72 hours | 36 nM | [1] [2] |
| SK-MEL-28 | Melanoma | BRAF V600E mutant | CellTiter Blue | 72 hours | 454 nM | [1] [2] |
| HCT116 | Colorectal | BRAF Wild-Type | CellTiter Blue | 72 hours | 669 nM | [1] [2] |
| DU145 | Prostate | BRAF Wild-Type | CellTiter Blue | 72 hours | 2.9 µM | [1] [2] |
| Neuroblastoma | Neuroblastoma | Multiple cell lines | Cell Proliferation | 72 hours | Significant growth inhibition | [3] [4] |
The following workflow outlines the general steps for a 72-hour cytotoxicity assay, adaptable for testing this compound. This is a synthesis of common practices as a specific protocol was not found [5] [1].
Key Considerations for the Protocol:
CellTiter Blue assay, which measures metabolic activity via resazurin reduction, has been successfully used with this compound [1] [2]. Alternative viability assays (e.g., ATP-based assays like CellTiter-Glo) or cytotoxicity assays (e.g., LDH release or Incucyte Cytotox dyes for real-time analysis) are also viable options [6] [7].While specific issues with this compound were not detailed, the following table addresses common problems in cytotoxicity assays that are highly relevant.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Signal / Absorbance | Cell density too low; incorrect reagent concentration. | Perform a cell titration to optimize seeding density [5] [8]. |
| High Background (Spontaneous Control) | Cell density too high; serum interference (for LDH assays). | Optimize cell density; use low-serum or serum-free media during the assay step [5] [8]. |
| High Well-to-Well Variability | Inconsistent pipetting; air bubbles in wells. | Practice gentle and consistent pipetting; use calibrated pipettes; remove air bubbles with a fine needle [5]. |
| Assay Interference | Test compound is colored or fluorescent. | Include internal controls with compound but no cells to subtract background; consider switching to a non-optical method (e.g., luminescent ATP assay) [9] [7]. |
What is the typical incubation time for this compound in cytotoxicity assays? A standard incubation time is 72 hours, as used in multiple studies to evaluate its anti-proliferative effects [1] [2] [3].
Which cell lines are most sensitive to this compound? Cell lines harboring the BRAF V600E mutation (such as A375 melanoma and COLO205 colorectal carcinoma) are significantly more sensitive to this compound than those with wild-type BRAF [1] [2].
Can this compound be used in combination studies? Yes, preclinical research shows this compound has a synergistic pro-apoptotic effect when combined with chemotherapeutic agents like doxorubicin [3] [4].
| Drug Combination (BRAFi + MEKi) | Key Efficacy Findings (vs. other combinations) | Notable Characteristics & Safety Profile |
|---|
| Encorafenib + Binimetinib | • Superior overall response rate vs. dabrafenib+trametinib (OR=1.86) [1] • Favorable safety profile with fewer serious adverse events and discontinuations vs. other combinations [1] | • Favorable efficacy and safety profile among combinations [1] | | Dabrafenib + Trametinib | • A established standard regimen with extensive clinical trial data [2] | • Common adverse events: pyrexia (40%), fatigue (47%), chills [3] [4] • Lower rate of cutaneous squamous cell carcinoma (cuSCC) than vemurafenib [5] | | Vemurafenib + Cobimetinib | | • Higher rate of cutaneous squamous cell carcinoma (cuSCC) [5] • Common adverse events: arthralgia (44%), rash (39%), photosensitivity [3] | | Encorafenib + Trametinib (Unconventional/Investigational) | • In vitro: Highest activity to suppress proliferation and induce apoptosis in BRAF-mutant and NRAS-mutant cells [6] | • Not currently used in clinical settings; proposed for clinical trials [6] |
For a meaningful comparison of BRAF inhibitors, researchers typically rely on a suite of standardized experimental assays. The methodologies below are commonly used in the literature to generate the comparative data you need [6].
Anti-Proliferative Activity (MUH Assay)
Pro-Apoptotic Activity (Flow Cytometry)
Paradoxical ERK Activation Profiling
The comparative data reveals critical differentiators for benchmarking new BRAF inhibitors:
Since "Agerafenib" is not found in the current literature, you may need to:
This compound (also known as CEP-32496 or RXDX-105) is a novel, small-molecule pan-RAF inhibitor identified in recent preclinical studies [1] [2] [3]. Its proposed mechanism of action and key characteristics are summarized in the following diagram and table.
Figure 1: this compound inhibits the MAPK signaling pathway by targeting RAF family kinases, suppressing downstream ERK activation and ultimately curbing neuroblastoma cell proliferation and survival [1] [2].
| Property | Description |
|---|---|
| Drug Name | This compound (CEP-32496, RXDX-105) [2] [3] |
| Primary Target | RAF Family Kinases (pan-RAF inhibitor) [1] [2] |
| Key Mechanism | Inhibition of ERK MAPK signaling pathway [1] [2] |
| Binding Affinity | High binding affinity for both wild-type and mutant BRAF, as well as CRAF [2] |
The following tables consolidate key experimental findings on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy Data [1] [2]
| Assay Type | Cell Models | Key Findings | Significance |
|---|---|---|---|
| Cell Proliferation | Panel of NB cell lines (including MYCN-amplified and non-amplified) | Significantly inhibited cell proliferation | Demonstrated potent anti-tumor activity across different genetic backgrounds |
| Colony Formation | Panel of NB cell lines | Significantly reduced colony formation ability | Disrupted long-term clonogenic survival and tumorigenic potential of cancer cells |
| Combination Therapy | NB cell lines treated with this compound + Doxorubicin | Synergistic pro-apoptotic effect | Suggests potential for combination with conventional chemotherapy to enhance cell death |
Table 2: In Vivo Efficacy & Clinical Association Data [1] [2]
| Model / Analysis Type | Key Findings |
|---|---|
| Mouse Xenograft Models | Potently suppressed tumor growth and prolonged animal survival; exhibited a favorable toxicity profile. |
| Patient Data Correlation (RNA-seq from 498 patients) | High expression of RAF family kinases (ARAF, BRAF, CRAF) correlated with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival. |
The key experiments validating this compound's efficacy were conducted as follows:
In Vitro Cell Proliferation and Colony Formation Assay [2]:
In Vivo Mouse Model Study [2]:
Pathway Analysis [2]:
The compiled preclinical data strongly positions this compound as a promising therapeutic candidate for high-risk and relapsed neuroblastoma. Its efficacy as a single agent and observed synergy with chemotherapy provide a rationale for further clinical development [1] [2].
This evidence aligns with broader research efforts targeting the MAPK pathway. A 2025 study confirms that mesenchymal neuroblastoma subtypes correlate with MAPK activity and sensitivity to MAPK pathway inhibitors, reinforcing the therapeutic rationale for agents like this compound in difficult-to-treat cases [4]. The same study also identified the sequential combination of MEK inhibitors (downstream of RAF in the pathway) with BCL2-family inhibitors as highly effective, suggesting a potential future direction for this compound combination strategies [4].
The following table summarizes key experimental findings on the selectivity of Dabrafenib (GSK2118436) from preclinical studies.
| Aspect of Selectivity | Experimental Findings & Data |
|---|
| Primary Target Potency | • BRAFV600E IC50: 0.5 nM (Enzyme assay) [1] • Cellular pERK IC50: 4 nM (SKMEL28 melanoma cells) [1] | | Selectivity vs. Kinome | Highly selective; significant activity (<100-fold selectivity) observed against only 1 out of 61 kinases screened (Alk5/TGFβR1) [1]. | | RAF Isoform Selectivity | Potent inhibitor of BRAFV600E, wild-type BRAF, and CRAF (all sub-nanomolar or nanomolar potency) [1]. | | Key Off-Targets (Unique) | Chemical proteomics identified NEK9 and CDK16 as unique off-targets inhibited by Dabrafenib but not Vemurafenib [2]. |
The key experiments that generated the above data for Dabrafenib involved the following methodologies:
The diagram below illustrates the signaling pathway targeted by these inhibitors and the paradoxical activation effect that influences their selectivity.
Combination therapy is a cornerstone strategy in oncology to overcome the limitations of monotherapy. The general principles, derived from studies on other BRAF/MEK inhibitors, are summarized below.
The table below outlines the core components of a robust experimental protocol to generate comparative data for Agerafenib.
| Component | Description & Best Practices |
|---|---|
| Objective | Compare efficacy (cell viability, tumor growth), mechanisms (protein phosphorylation, apoptosis), and resistance (persister cells) of this compound mono- vs. combo-therapy. |
| Cell Models | Use multiple human-derived cancer cell lines with BRAF V600E/K mutations (e.g., melanoma, CRC, NSCLC). Include both treatment-naïve and acquired resistance models [3]. |
| Combination Agents | MEK inhibitors (e.g., Trametinib, Cobimetinib) are a primary candidate. Consider EGFR inhibitors for BRAF V600E CRC or CDK4/6 inhibitors based on synthetic lethal screens [1] [3]. |
| In Vitro Assays | - Cell Viability (Synergy): Use assays like CellTiter-Glo. Analyze data with software (Chalice, Combenefit) to calculate synergy scores (ZIP, Bliss).
While this compound-specific data is not available, you can expect findings aligned with established BRAF/MEK inhibitor combinations. The following table illustrates the typical superior outcomes of combination therapy, which your study would aim to demonstrate for this compound.
| Parameter | This compound Monotherapy | Combination Therapy |
|---|---|---|
| In Vitro IC50 (e.g., in A375 cells) | [Your Experimental Data] | [Your Experimental Data] |
| Synergy Score (ZIP/Bliss) | N/A | [Your Experimental Data] (Score >0 indicates synergy) |
| In Vivo Tumor Growth Inhibition (TGI) | [Your Experimental Data] % | [Your Experimental Data] % (Expected to be significantly higher) |
| Objective Response Rate (ORR) | [Data from Clinical Trials] | [Data from Clinical Trials] (Expected to be higher) |
| Median Progression-Free Survival (PFS) | [Data from Clinical Trials] months | [Data from Clinical Trials] months (Expected to be longer) |
| Mechanism of Action | Inhibits monomeric BRAF V600E | Inhibits BRAF V600E & MEK1/2, preventing pathway reactivation |
| Key Resistance Mechanisms | Reactivation of MAPK pathway, secondary MEK mutations [3] | Bypass pathways (e.g., RTK activation), altered metabolism |
The diagram below illustrates the therapeutic rationale for combining a BRAF inhibitor like this compound with a MEK inhibitor, showing how this strategy leads to more complete pathway suppression.
When moving from preclinical research to clinical trials, several factors become critical:
| Inhibitor Name | BRAF V600E Biochemical IC₅₀ / Kd | Cellular pERK/MEK IC₅₀ | Cellular Proliferation (GI₅₀/EC₅₀) | Key Characteristics |
|---|---|---|---|---|
| Agerafenib (CEP-32496) | Kd: 14 nM [1] | pMEK (A375): 82 nM [1] | A375: 78 nM [1] | Broad multi-kinase inhibitor; active in mouse xenograft models [2] [1] |
| PF-07799933 | N/A | pERK (A375): 0.7-7 nM [3] | N/A | Brain-penetrant, pan-mutant BRAF inhibitor; spares wild-type BRAF signaling [3] |
| EBI-907 | IC₅₀: 4.8 nM [4] | pERK (A375): 1.2 nM [4] | A375: 13.3 nM [4] | Broader kinase profile; overcomes innate resistance in some colorectal cancer cells [4] |
| Encorafenib | N/A | pERK (A375): 3.4-58 nM [3] | N/A | Approved BRAF V600E monomer inhibitor; less effective against dimer-forming mutants [3] |
The potency data in the table above was generated using standardized, industry-acceptable experimental protocols. Here are the detailed methodologies for the key assays.
The following diagram illustrates the MAPK signaling pathway and the mechanism of action for different classes of BRAF inhibitors.
This compound acts as a multi-kinase inhibitor, primarily targeting mutant BRAF V600E and CRAF within the MAPK pathway to suppress ERK-driven tumor growth [2] [1]. In contrast, PF-07799933 is a more selective pan-mutant BRAF inhibitor designed to disrupt resistant, dimer-forming mutant BRAF proteins while sparing wild-type BRAF dimers to improve the therapeutic index [3]. The first-generation inhibitor Encorafenib is effective against Class I BRAF mutants that function as monomers but is less effective against dimer-forming mutants, a key mechanism of acquired resistance [3].
This compound is a multi-kinase inhibitor that primarily targets BRAF and several other tyrosine kinases [1]. The table below summarizes its published affinity (Kd values) for various kinase targets.
Table 1: Documented Kinase Targets and Affinity of this compound
| Kinase Target | Affinity (Kd) | Notes / Role |
|---|---|---|
| BRAF (V600E) | 14 nM | Primary target; oncogenic driver mutation [2]. |
| BRAF | 36 nM | Wild-type BRAF [2]. |
| RET | 2 nM | Involved in cellular growth & differentiation [2]. |
| Abl-1 | 3 nM | Targets Bcr-Abl fusion in CML [2]. |
| c-Kit | 2 nM | Stem cell factor receptor [2]. |
| PDGFRβ | 2 nM | Platelet-derived growth factor receptor [2]. |
| Lck | 2 nM | Lymphocyte-specific protein tyrosine kinase [2]. |
| VEGFR2 | 8 nM | Vascular endothelial growth factor receptor [2]. |
| CSF1R | 9 nM | Colony stimulating factor 1 receptor [2]. |
| EPHA2 | 14 nM | Ephrin type-A receptor 2 [2]. |
| Raf | 39 nM | General Raf family inhibition [2]. |
| EGFR | 22 nM | Epidermal growth factor receptor [2]. |
| c-Met | 513 nM | Hepatocyte growth factor receptor [2]. |
| MEK1 | 7100 nM | Downstream of BRAF in MAPK pathway [2]. |
| MEK2 | 8300 nM | Downstream of BRAF in MAPK pathway [2]. |
| JAK2 | 4700 nM | Janus kinase 2 [2]. |
The quantitative data in Table 1 was likely generated using the following established experimental methodologies.
The dissociation constant (Kd) values for this compound were determined through a binding assay [2].
The potency of this compound in inhibiting cell growth can be evaluated through a cell proliferation assay [2].
The following diagram illustrates how this compound's multi-kinase inhibition, particularly of BRAF, impacts the key MAPK signaling pathway to exert its anti-tumor effects.
The broad target profile of this compound suggests significant potential for cross-reactivity.
A significant limitation is the lack of a direct, comprehensive comparison between this compound and other common kinase inhibitors (e.g., imatinib, sorafenib) within a single, standardized assay system [4] [5]. The available data for this compound comes from its own specific profiling studies [2].
To thoroughly characterize this compound's cross-reactivity, consider these steps:
The table below summarizes the key efficacy findings from the identified preclinical study on this compound in neuroblastoma mouse models [1] [2].
| Efficacy Metric | Findings in Neuroblastoma Mouse Models |
|---|---|
| Tumor Growth Suppression | Potently suppressed tumor growth [1] [2]. |
| Survival Benefit | Prolonged animal survival [1] [2]. |
| Toxicity Profile | Exhibited a favorable toxicity profile [1] [2]. |
| Target Inhibition | Inhibited phosphorylation of ERK, indicating effective suppression of the MAPK signaling pathway [2]. |
The efficacy data in the table above was generated through the following detailed methodology [2]:
The following diagram illustrates the proposed mechanism by which this compound inhibits tumor growth in neuroblastoma, primarily by targeting the MAPK signaling pathway [1] [2].
Based on the study, this compound is a pan-RAF inhibitor that binds to and inhibits BRAF (both wild-type and mutant) and CRAF. This inhibition prevents the downstream phosphorylation and activation of MEK and ERK. As ERK is a key effector, its deactivation leads to reduced signaling into the nucleus, resulting in the suppression of genes that drive cell proliferation and survival, thereby inhibiting neuroblastoma tumor growth [2].
The table below summarizes the available data for vemurafenib and the limited finding for agerafenib.
| Parameter | Vemurafenib | This compound (CEP-32496) |
|---|---|---|
| Primary Target | BRAF V600E mutant kinase [1] | BRAF (V600E & WT), CRAF (pan-RAF inhibitor) [2] |
| Key Molecular Targets | BRAF V600E [1] | BRAF V600E, BRAF WT, CRAF, also inhibits Abl-1, c-Kit, Ret, PDGFRβ, VEGFR2 [2] |
| Clinical Status | FDA-approved (metastatic melanoma, Erdheim-Chester disease) [1] | Phase 1/2 (research use only) [2] |
| Bioavailability | ~64% (at steady state) [1] | Information missing * |
| Tmax | ~3 hours (fasted) [3] [1] | Information missing * |
| Effect of High-Fat Meal | Increases AUC 5-fold, Cmax 2.5-fold, delays Tmax [1] | Information missing * |
| Protein Binding | ~99% (albumin, α1-acid glycoprotein) [1] | Information missing * |
| Volume of Distribution | ~106 L [1] | Information missing * |
| Metabolism | Primarily CYP3A4, CYP1A2 [1] | Information missing * |
| Elimination Half-life | ~57 hours (range 30-120 h) [3] [1] | Information missing * |
| Route of Excretion | Feces (~94%), Urine (~1%) [1] | Information missing * |
> Note: The search results did not provide specific human pharmacokinetic parameters for this compound. The available data is primarily from preclinical models [4] [5] [2].
The following diagram illustrates the core MAPK pathway and the different points of inhibition for these agents.
For researchers looking to replicate or build upon the foundational studies, here are the key experimental methodologies cited in the literature.
This protocol was used to determine the dissociation constant (Kd) and establish the inhibitor's binding affinity for various kinases [2].
This method was used to determine the half-maximal effective concentration (EC50/IC50) in various cell lines [2].
The parameters for vemurafenib were established through human clinical trials, including population pharmacokinetic analysis [3] [1].
For ongoing research into this compound, I suggest:
This compound (also known as RXDX-105) is an investigational small molecule inhibitor. Here is a summary of its key characteristics and available preclinical data:
| Property | Description |
|---|---|
| Mechanism of Action | Inhibitor of RAF family kinases, leading to inhibition of the ERK MAPK signaling pathway [1]. |
| Primary Indication (Investigational) | Neuroblastoma; also under investigation for cancers with RET alterations and solid tumors [1] [2]. |
| Key Molecular Targets | RAF kinases (BRAF, CRAF, etc.), RET [1] [2]. |
| Reported Efficacy (Preclinical) | Suppressed tumor growth and prolonged survival in neuroblastoma mouse models [1]. |
| Reported Toxicity (Preclinical) | Exhibited a "favorable toxicity profile" in mouse models; specific toxicities not detailed [1]. |
| Therapeutic Window Data | Not quantitatively defined in the available literature. |
The primary data for this compound comes from a 2019 preclinical study published in Cancer Letters [1].
In Vitro Protocols and Findings:
In Vivo Protocols and Findings:
The diagram below illustrates the molecular pathway targeted by this compound, based on the described mechanism of action [1].
The concept of a therapeutic window refers to the range of plasma drug concentrations between the minimum required for efficacy and the level that produces unacceptable toxicity [3]. Establishing this requires extensive clinical data.
For a meaningful comparison, I suggest you focus on the following aspects: